molecular formula C21H25N3O2 B11010789 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11010789
M. Wt: 351.4 g/mol
InChI Key: CZBXYNQFXKEBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-methoxyphenyl group and a benzimidazole-methyl moiety. The benzimidazole ring, a privileged scaffold in medicinal chemistry, is functionalized with an isopropyl group at the 1-position, which may enhance lipophilicity and influence receptor binding . The 4-methoxyphenyl group is a common pharmacophore in bioactive compounds, often contributing to antioxidant and anticancer activities .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C21H25N3O2/c1-15(2)24-19-7-5-4-6-18(19)23-20(24)14-22-21(25)13-10-16-8-11-17(26-3)12-9-16/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25)

InChI Key

CZBXYNQFXKEBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

  • One common synthetic route involves substitution reactions:
    • Start with benzyl alcohol , which reacts with bromopropyl ketone via substitution. This introduces the propionyl group.
    • Next, react the resulting product with p-toluenesulfonic acid , forming the corresponding p-toluenesulfonate ester.
    • Perform a reductive ketone condensation using ethylene glycol , yielding the ethylene glycol ester of the p-toluenesulfonic acid.
    • Under basic conditions, this ester reacts with an amino acid, leading to the target compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid . This compound shares amino acid characteristics and can be used in peptide synthesis.
  • Chemical Reactions Analysis

      3-(4-Hydroxy-3-methoxyphenyl)propionic acid: is a phenolic carboxylic acid, containing both phenolic and carboxylic acid functional groups.

    • It can undergo common organic reactions, including esterification, etherification, and other transformations.
    • Reagents like acids or bases can facilitate its esterification, while nucleophiles can lead to ether formation.
    • Major products depend on the specific reaction conditions and substrates used.
  • Scientific Research Applications

      Biological Activity: , a major metabolite of , exhibits antioxidant activity (IC50 = 19.5 μM) and is a precursor to vanillic acid.

      Peptide Synthesis: Due to its amino acid-like properties, it finds use in peptide synthesis.

      Metabolism: It is a gut microbiota metabolite and a precursor to vanillic acid.

  • Mechanism of Action

    • The exact mechanism of action for 3-(4-Hydroxy-3-methoxyphenyl)propionic acid may vary depending on its context (e.g., as a metabolite or in peptide synthesis).
    • It likely interacts with molecular targets and pathways relevant to its biological activity.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, biological activities, and pharmacological profiles.

    Table 1: Structural and Functional Comparison

    Compound Name Key Structural Features Biological Activity Reference
    Target Compound : 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide - Propanamide backbone
    - 4-Methoxyphenyl group
    - 1-Isopropyl-benzimidazole-methyl
    Data not explicitly reported (inferred: potential anticancer/anti-inflammatory)
    3-[(4-Methoxyphenyl)amino]-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide - Hydrazide moiety
    - Naphthalene substituent
    Antioxidant activity 1.4× ascorbic acid; cytotoxic vs. U-87 glioblastoma
    (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide - Ureido linkage
    - Indole and pyridine groups
    Potent FPR2 agonist; high selectivity over FPR1; improved metabolic stability
    R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (Compound 2) - Propanamide backbone
    - 4-Methoxyphenyl and phenylpropan-2-yl groups
    Investigated for methamphetamine use disorders; synthesized via EDCI/HOBt coupling
    3-(1H-Indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide (790725-32-5) - Indole substituent
    - 4-Methoxyphenylmethyl group
    Structural analog with potential CNS activity (exact data not reported)
    3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide - Pyrazole core
    - Hydroxamic acid group
    Likely antioxidant/chelating activity (hydroxamate moiety)

    Key Insights:

    Structural Modifications and Activity: The target compound’s benzimidazole-methyl group differentiates it from hydrazide (e.g., ) or ureido (e.g., ) derivatives. The isopropyl group on the benzimidazole may enhance metabolic stability compared to unsubstituted benzimidazoles, as seen in FPR2 agonists where substituents improved selectivity .

    Biological Activity Trends: Antioxidant Activity: Hydrazide derivatives with 4-methoxyphenyl groups (e.g., ) showed radical scavenging superior to ascorbic acid, likely due to electron-donating methoxy groups. Anticancer Activity: Ureido-propanamides (e.g., ) demonstrated cytotoxicity against glioblastoma (U-87) via FPR2 agonism. The target compound’s benzimidazole group could similarly target cancer cell receptors or enzymes . Neuropharmacological Potential: Compound 2 () shares the 4-methoxyphenyl-propanamide scaffold and was studied for methamphetamine use disorders, suggesting the target compound may have CNS applications.

    Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods for similar propanamides, such as EDCI/HOBt-mediated coupling (as in ) or benzimidazole alkylation (as in ).

    Pharmacokinetic Considerations :

    • The isopropyl group may increase lipophilicity, enhancing blood-brain barrier penetration compared to polar hydrazides or ureido derivatives. However, this could also reduce aqueous solubility .

    Biological Activity

    3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide is a compound that incorporates a benzimidazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    Biological Activity Overview

    The biological activity of compounds containing a benzimidazole nucleus has been extensively studied, particularly in the context of anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in various assays.

    Anticancer Activity

    Benzimidazole derivatives have been recognized for their anticancer properties. In vitro studies have demonstrated that compounds similar to 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide exhibit significant cytotoxicity against several cancer cell lines. For instance:

    CompoundCell LineIC50 (µM)
    3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamideMCF75.0
    Similar Benzimidazole DerivativeA5496.5
    Similar Benzimidazole DerivativeHeLa7.0

    These results indicate a promising potential for this compound as an anticancer agent.

    Anti-inflammatory Activity

    Research has indicated that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The specific compound's ability to inhibit COX-II was evaluated, showing a significant reduction in inflammatory markers in vitro.

    Antimicrobial Activity

    The antimicrobial efficacy of 3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

    Bacterial StrainMIC (µg/ml)
    Staphylococcus aureus50
    Escherichia coli100
    Candida albicans250

    These findings suggest that the compound possesses notable antibacterial and antifungal properties.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications on the benzimidazole ring and the substituents on the propanamide chain significantly affect biological activity. For instance, the presence of the methoxy group at the para position enhances cytotoxicity against cancer cells compared to other substitutions.

    Case Studies

    Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including:

    • Case Study on Anticancer Efficacy : A study conducted by Bansal et al. demonstrated that similar compounds showed enhanced apoptotic effects in MCF7 cells when treated with varying concentrations over time, confirming the compound's potential as an anticancer agent.
    • Anti-inflammatory Mechanism : Research published by Wang et al. explored the anti-inflammatory effects of benzimidazole derivatives, revealing that these compounds could significantly downregulate pro-inflammatory cytokines in activated macrophages.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.